2-Amino-2-cyclohexylacetonitrile hydrochloride
Overview
Description
2-Amino-2-cyclohexylacetonitrile hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a cyclohexyl ring, an amino group, and a nitrile group. This compound is often utilized in the synthesis of various pharmaceuticals and other chemical products due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclohexylacetonitrile hydrochloride typically involves the reaction of cyclohexylacetonitrile with ammonia or an amine under specific conditions. One common method includes the use of acetonitrile as a solvent and acetic acid as a catalyst. The reaction is carried out at elevated temperatures, often around 40°C, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclohexylacetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-nitro-2-cyclohexylacetonitrile.
Reduction: Formation of 2-amino-2-cyclohexylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-cyclohexylacetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclohexylacetonitrile hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-phenylacetonitrile
- 2-Amino-2-methylacetonitrile
- 2-Amino-2-ethylacetonitrile
Uniqueness
Compared to similar compounds, 2-Amino-2-cyclohexylacetonitrile hydrochloride is unique due to its cyclohexyl ring, which imparts greater stability and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals .
Properties
IUPAC Name |
2-amino-2-cyclohexylacetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQVTKLZGTXZKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150512-61-1 | |
Record name | 2-amino-2-cyclohexylacetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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